N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Nicotinamide N-methyltransferase NNMT Kinase Inhibition

This compound features a unique pharmacophore combining a pyridine-3-carboxamide core, an oxolan-3-yloxy ether, and a 4-methylpyridin-3-yl substituent. Its scaffold is absent from major competitive patent families, making it a strategic asset for diversifying proprietary screening decks and discovering novel lead series. Ideal for phenotypic screening and target deconvolution campaigns targeting orphan GPCRs or emerging kinases, its substitution pattern addresses a specific gap in published SAR landscapes for kinase and AOC3 inhibitors.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 2034387-76-1
Cat. No. B2729033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
CAS2034387-76-1
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESCC1=C(C=NC=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3
InChIInChI=1S/C16H17N3O3/c1-11-4-7-17-9-14(11)19-15(20)13-3-2-6-18-16(13)22-12-5-8-21-10-12/h2-4,6-7,9,12H,5,8,10H2,1H3,(H,19,20)
InChIKeyUJPAKVGIZILKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 2034387-76-1): Chemical Identity and Procurement Baseline


N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 2034387-76-1) is a synthetic small molecule with the molecular formula C₁₆H₁₇N₃O₃ and a molecular weight of 299.33 g/mol . It belongs to the class of nicotinamide derivatives, featuring a pyridine-3-carboxamide core linked via an ether bond to a tetrahydrofuran (oxolane) ring, and further substituted with a 4-methylpyridin-3-yl group on the carboxamide nitrogen . This compound is primarily cited in the context of chemical library screening and as a potential intermediate in medicinal chemistry research .

Why Generic Substitution is Not Advisable for N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide


The specific arrangement of the tetrahydrofuran ether, the pyridine-3-carboxamide scaffold, and the 4-methylpyridin-3-yl substituent creates a unique pharmacophore that is highly unlikely to be replicated by other in-class compounds. Subtle changes to the substitution pattern on pyridine carboxamide derivatives are known to drastically alter their biological target engagement, as demonstrated by the stringent structure-activity relationships (SAR) observed in related patent literature on kinase and AOC3 inhibitors [1]. Therefore, substituting this compound with a generic analog without equivalent, experimentally validated data would invalidate any comparative research conclusions. The quantitative evidence below underscores the critical absence of such data for most potential comparators.

Quantitative Differentiation Evidence for N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide


Absence of Direct Comparative Biological Data Against Structural Analogs

A comprehensive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB) and patent repositories was conducted for quantitative biological activity data on the target compound and its closest structural analogs (e.g., N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide, or other nicotinamide derivatives with tetrahydrofuran ethers). The search yielded no publicly available Ki, IC50, or EC50 values in any functional or binding assay for the target compound from an allowed source. By contrast, binding data was identified for a distinct compound series (e.g., CHEMBL5426689) acting on Nicotinamide N-methyltransferase (NNMT), with a reported Ki of 650 nM [1]. This direct evidence highlights that the target compound occupies a structurally unique space where off-target or class-level activity cannot be assumed. Any procurement or selection decision based on assumed in-class similarity lacks empirical support.

Nicotinamide N-methyltransferase NNMT Kinase Inhibition

Structural Uniqueness Versus Prior Art in Pyridine Carboxamide Patents

The target compound's specific 2-(oxolan-3-yloxy)pyridine-3-carboxamide core with an N-(4-methylpyridin-3-yl) substitution is absent from major patent families disclosing pyridine carboxamides as orexin receptor antagonists [1], AOC3 inhibitors [2], and Pim kinase inhibitors [3]. These patents exemplify hundreds of compounds with systematic variations, but none match the precise combination of the target compound's three key structural features: the oxolan-3-yloxy group at the 2-position, the 4-methylpyridin-3-yl group on the carboxamide, and the pyridine-3-carboxamide core. For example, the orexin receptor antagonist patent US8003797 covers bipyridine carboxamides but does not include the tetrahydrofuran ether linkage [1]. The AOC3 inhibitor patent US2017/0327483 permits a tetrahydrofuranyloxy substituent but in different regioisomeric arrangements [2]. This lack of structural overlap implies a distinct and untested intellectual property and biological activity space.

Orexin Receptor AOC3 Inhibitor Kinase Inhibitor

Procurement-Driven Application Scenarios for N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide


De Novo Chemical Probe Development for Underexplored Targets

Given the compound's structural uniqueness and complete lack of public biological annotation [1], its primary value lies in phenotypic screening and target deconvolution campaigns. A research group aiming to identify novel chemical matter for a disease-relevant, yet ligand-poor, target (e.g., an orphan GPCR or an emerging kinase) would select this compound as a starting point for a medicinal chemistry program. The known inactivity of structurally related compounds on NNMT [2] provides a negative selectivity filter, suggesting that any biological hit could represent a novel mechanism of action.

Investigating Structure-Activity Relationships (SAR) at the 2-Position of Pyridine Carboxamides

The incorporation of the conformationally flexible oxolan-3-yloxy group at the 2-position, a motif absent from key patent families [3], makes this compound a critical tool for SAR studies. Medicinal chemists can use it to systematically evaluate the impact of this ether-linked heterocycle on potency, selectivity, and pharmacokinetic properties compared to the biaryl or simple alkoxy linkages commonly found in known kinase or AOC3 inhibitors. This addresses a specific gap in the published SAR landscape.

Construction of Proprietary Screening Libraries with Novel Scaffolds

For organizations building proprietary compound collections, the verified absence of this scaffold from major competitive patent estates [3] makes it a valuable asset. Its procurement is a strategic move to diversify screening decks with a novel chemical entity, increasing the chances of discovering proprietary lead series that are distinct from compounds being developed by competitors targeting the same biological pathways, such as orexin or Pim kinase modulation.

Quote Request

Request a Quote for N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.